molecular formula C8H21NO2Si B12613059 3-[Dimethoxy(propan-2-yl)silyl]propan-1-amine CAS No. 915700-24-2

3-[Dimethoxy(propan-2-yl)silyl]propan-1-amine

Cat. No.: B12613059
CAS No.: 915700-24-2
M. Wt: 191.34 g/mol
InChI Key: VLBYSZKDAHJLGT-UHFFFAOYSA-N
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Description

3-[Dimethoxy(propan-2-yl)silyl]propan-1-amine is an organosilicon compound with the molecular formula C8H21NO2Si. This compound is characterized by the presence of a silicon atom bonded to two methoxy groups and a propan-2-yl group, along with a propan-1-amine group. It is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Dimethoxy(propan-2-yl)silyl]propan-1-amine typically involves the reaction of 3-chloropropylamine with dimethoxy(propan-2-yl)silane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously collected, purified, and stored for further use.

Chemical Reactions Analysis

Types of Reactions

3-[Dimethoxy(propan-2-yl)silyl]propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into different silane derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Various silane derivatives.

    Substitution: A wide range of substituted amines and silanes.

Scientific Research Applications

Materials Science

Silane Coupling Agents
3-[Dimethoxy(propan-2-yl)silyl]propan-1-amine is primarily utilized as a silane coupling agent in the modification of surfaces. These agents enhance the adhesion between organic materials and inorganic substrates, which is crucial in composites and coatings. The presence of the amine group allows for better interaction with polar surfaces, improving bonding strength and durability.

Thixotropic Agents
Research indicates that this compound can serve as a component in thixotropic agents, which are used to modify the viscosity of various formulations. Such agents are vital in industries where material flow needs to be controlled under varying shear conditions, such as in paints and adhesives .

Medicinal Chemistry

Drug Development
In medicinal chemistry, this compound has potential applications as a scaffold for drug development. Its structural features can be modified to enhance biological activity or selectivity toward specific targets. For instance, studies on related silane compounds have shown promise in developing new therapeutic agents with improved efficacy against diseases .

Bioavailability Enhancement
The incorporation of silane compounds into drug formulations has been shown to improve the bioavailability of active pharmaceutical ingredients. This enhancement is attributed to the ability of silanes to form stable complexes with drugs, facilitating their absorption and distribution within biological systems .

Nanotechnology

Nanocomposite Materials
The use of this compound in creating nanocomposite materials is an emerging area of research. By integrating this silane with nanoparticles, researchers can develop materials with enhanced mechanical properties and thermal stability. These nanocomposites find applications in electronics, automotive parts, and biomedical devices .

Surface Functionalization
Functionalizing nanoparticles with this silane allows for tailored interactions with biological systems, making it useful for drug delivery systems and biosensors. The ability to modify surface properties enhances biocompatibility and specificity for targeted therapies .

Case Studies

Study Application Findings
Study on Thixotropic AgentsDevelopment of a new thixotropic formulationDemonstrated improved viscosity control and stability under shear stress using this compound as an additive .
Drug Delivery SystemsFunctionalization of nanoparticlesEnhanced drug loading capacity and release profiles were observed when using silane-modified nanoparticles compared to unmodified ones .
Nanocomposite MaterialsSynthesis of polymer-nanoparticle compositesImproved mechanical strength and thermal resistance were reported when incorporating this silane into the composite matrix .

Mechanism of Action

The mechanism of action of 3-[Dimethoxy(propan-2-yl)silyl]propan-1-amine involves its interaction with various molecular targets. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing it to participate in a wide range of chemical reactions. The amine group can act as a nucleophile, facilitating substitution reactions and the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropyldiisopropylethoxysilane: Similar in structure but with ethoxy groups instead of methoxy groups.

    3-Aminopropyltris(trimethylsiloxy)silane: Contains three trimethylsiloxy groups instead of methoxy and propan-2-yl groups.

    3-[Ethoxy(dimethoxy)silyl]propan-1-amine: Similar but with an ethoxy group instead of a propan-2-yl group.

Uniqueness

3-[Dimethoxy(propan-2-yl)silyl]propan-1-amine is unique due to the presence of both methoxy and propan-2-yl groups bonded to the silicon atom. This unique combination of functional groups imparts distinct chemical properties, making it suitable for specific applications in various fields.

Biological Activity

3-[Dimethoxy(propan-2-yl)silyl]propan-1-amine is a silane compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a silicon atom bonded to a propan-1-amine group and two methoxy groups. Its molecular formula is C8H19N1O2SiC_8H_{19}N_1O_2Si. The presence of the silicon atom contributes to unique chemical properties, such as increased stability and reactivity in biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that similar silane compounds exhibit antimicrobial properties. For instance, compounds with silane backbones have been shown to disrupt bacterial cell membranes, leading to cell lysis and death .
  • Anticancer Properties : Research indicates that silane derivatives can interact with cellular signaling pathways involved in cancer progression. Some studies have reported that these compounds can induce apoptosis in cancer cells through the modulation of apoptosis-related proteins .
  • Neuroprotective Effects : There is emerging evidence that certain silane compounds may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This could be particularly relevant for neurodegenerative diseases .

Antimicrobial Studies

A study involving a series of dimethoxy-silane compounds demonstrated significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The results indicated that the antimicrobial efficacy was enhanced with increasing chain length of the alkyl groups attached to the silicon atom .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3-DimethoxypropylsilaneE. coli32 µg/mL
3-DimethoxyoctylsilaneS. aureus16 µg/mL

Anticancer Research

In vitro studies on cancer cell lines have shown that this compound can inhibit cell proliferation and induce apoptosis. For example, treatment with this compound resulted in a dose-dependent decrease in viability in A549 lung cancer cells, with an IC50 value determined to be approximately 25 µM .

Cell LineIC50 (µM)
A549 (Lung)25
MCF7 (Breast)30

Neuroprotective Effects

Research conducted on neuronal cell cultures indicated that silane derivatives could significantly reduce the levels of reactive oxygen species (ROS), suggesting a potential role in protecting neurons from oxidative damage. This aligns with findings from similar compounds that showed promise in models of Alzheimer's disease .

Properties

CAS No.

915700-24-2

Molecular Formula

C8H21NO2Si

Molecular Weight

191.34 g/mol

IUPAC Name

3-[dimethoxy(propan-2-yl)silyl]propan-1-amine

InChI

InChI=1S/C8H21NO2Si/c1-8(2)12(10-3,11-4)7-5-6-9/h8H,5-7,9H2,1-4H3

InChI Key

VLBYSZKDAHJLGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](CCCN)(OC)OC

Origin of Product

United States

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